Home > Products > Screening Compounds P57865 > N-cyclopentyl-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide
N-cyclopentyl-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide -

N-cyclopentyl-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide

Catalog Number: EVT-3739518
CAS Number:
Molecular Formula: C15H19N5O
Molecular Weight: 285.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound serves as a precursor to energetic materials. It exhibits intermolecular hydrogen bonding and strong π-interaction as determined by quantum chemical calculations. It displays impact sensitivity at 10 J and friction sensitivity at 190 N. []

    Compound Description: This compound is a novel hybrid molecule incorporating pyrazoline, 1,3,4-thiadiazole, and dichloroacetic acid moieties. It was synthesized using a "cost-effective" approach and investigated for anticancer properties using the NCI DTP protocol. []

    Compound Description: The title compound is a small molecule where the tetrazole ring and carboxyl group are not coplanar, with a dihedral angle of 82.25(14)° between them. It forms intermolecular hydrogen bonds (O—H⋯N, N—H⋯O and N—H⋯N) that create layers parallel to the bc plane in its crystal structure. []

    Compound Description: This series of compounds, with the general structure N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides, are of biological interest. Their synthesis involves reacting 2-(5-phenyl-2H-tetrazole-2-yl)acetohydrazide with various aroyl/heterocyclyl or alkanoyl chlorides. []

    Compound Description: This compound, featuring a pyrazole ring, is structurally characterized by an angular conformation. Its crystal structure reveals chains formed through N—H⋯O, N—H⋯N hydrogen bonds, and C—H⋯π(ring) interactions. []

    Compound Description: 2-Me-Tet-AMPA is a selective agonist of AMPA receptors, demonstrating significantly higher potency compared to AMPA. The (S)-enantiomer exhibits a higher degree of subunit selectivity, preferentially activating GluR3 and GluR4 subtypes. []

    Compound Description: This zinc(II) complex is synthesized via the reaction of ZnBr2 with 2-[5-(2-pyridyl)-2H-tetrazol-2-yl]acetic acid under hydrothermal conditions. [, ]

    Compound Description: Synthesized through an N-alkylation reaction, this compound incorporates both tetrazole and oxazole ring systems. []

    Compound Description: Lu 25–109 is an M1 muscarine agonist that undergoes extensive metabolism in various species. Key metabolic pathways include N-demethylation, N-oxidation, and N-deethylation. Notable metabolites include Lu 25–077 (N-demethylated), Lu 32–181 (N-oxidized), and Lu 31–126 (N-deethylated). [, ]

    Compound Description: This compound, containing a tetrazole ring, crystallizes with two independent molecules in its asymmetric unit. These molecules differ in the orientation of their 2-methylpropan-2-ol groups. It forms hydrogen bonds (O—H⋯O and N—H⋯O), creating ribbons that propagate along a specific direction in the crystal lattice. []

    Compound Description: This class of compounds represents a novel group of molecules designed and synthesized to investigate their anticancer and antimicrobial properties. These compounds share a core structure consisting of a tetrazole ring linked to an acetamide group, with aryl substituents on both the tetrazole and acetamide nitrogen atoms. []

    Compound Description: This compound has been identified as a potential PET imaging agent for the metabotropic glutamate receptor subtype 5 (mGluR5). It exhibits a high binding affinity (Ki = 9.4 nM) and moderate lipophilicity (cLogD = 2.4). []

    Compound Description: This compound, characterized by its indazole ring system, has been structurally elucidated using X-ray crystallography. []

    Compound Description: This compound, incorporating two tetrazole rings within its structure, forms chains in its crystal structure via hydrogen bonding and π-π interactions. []

    Compound Description: BV6, a vasoconstrictor, has potential applications in treating hypertension and COVID-19. []

    Compound Description: SCH 900822 is a potent and selective antagonist of the human glucagon receptor (hGCGR). It has shown promise in preclinical studies for lowering blood glucose levels. []

    Compound Description: This series of compounds represents nonpeptide angiotensin II receptor antagonists. Their design aims to explore the structural requirements for binding to AT1 receptors, focusing on the impact of cycloalkenyl ring size, substituents on the imidazole ring, and the overall spatial arrangement of the molecule. []

    Compound Description: This zinc(II) complex, featuring two tetrazole rings coordinated to the zinc center, forms a three-dimensional network in its crystal structure through hydrogen bonding interactions. []

    Compound Description: This group of compounds is characterized by a rhodanine core structure, featuring a thiazolidine ring with a thioxo and an oxo substituent, linked to an acetamide group through a benzylidene moiety. The series explores variations in the substituents on the benzylidene ring to assess their impact on biological activity. []

    Compound Description: This compound, featuring both tetrazole and benzimidazole rings, displays intramolecular C—H⋯O interactions and intermolecular N—H⋯O hydrogen bonds in its crystal structure. []

    Compound Description: This compound, incorporating two tetrazole rings in its structure, exists as an ammonium salt with a strong intermolecular hydrogen-bonded network in the crystal lattice. []

    Compound Description: This benzopyran-based compound is a potential potassium-channel opener and displays cardiovascular therapeutic activities. []

    Compound Description: This compound, a simple tetrazole-containing pyridinium salt, forms hydrogen-bonded ribbon-like structures in its crystal lattice, further stabilized by π-π stacking interactions. []

    Compound Description: This set of compounds is characterized by a 1,3,4-oxadiazole ring linked to an acetamide group, further connected to a chromone moiety. []

    Compound Description: Compound 43a is a highly selective and orally bioavailable inhibitor of matrix metalloproteinase-13 (MMP-13), showing potential for treating osteoarthritis. Its development aimed to address the nephrotoxicity observed in previous carboxylic acid-containing MMP-13 inhibitors. []

    Compound Description: This compound is non-planar, with the tetrazole and benzene rings exhibiting a dihedral angle of 71.13(9)°. []

    Compound Description: This compound features a pyrazolopyrimidine ring system and exhibits intramolecular and intermolecular hydrogen bonding interactions in its crystal structure. []

    Compound Description: This group of compounds, incorporating oxadiazole and azetidine rings, has been investigated for antibacterial and antifungal activities. [, ]

    Compound Description: Among a series of synthesized tetrazole derivatives, 2-[5-(4-Pyridyl)-2H-tetrazol-2-yl]acetamide (26) emerged as the most potent anti-inflammatory agent, demonstrating a significant 53% reduction in inflammation. []

    Compound Description: This compound features a tetrazole ring connected to a quinoline moiety through a butyl chain. []

    Compound Description: These are iron(II) complexes incorporating various 2-(2H-tetrazol-5-yl)-1,10-phenanthroline ligands (L0, Ln). These complexes demonstrate diverse spin crossover (SCO) behaviors influenced by factors such as alkyl chain length on the ligand, solvent, and the nature of the anion (ClO4− or BF4−). []

    Compound Description: These iron(II) complexes incorporate alkylated 2,6-bis(tetrazol-5-yl)pyridyl ligands and exhibit variations in their coordination modes depending on the alkyl substituent and the presence of water molecules. []

    Compound Description: These compounds represent a series of C–N linked bistetrazolate nitramino compounds, characterized by high nitrogen content and notable energetic properties. []

    Compound Description: These coordination polymers incorporate the ligand H2TBPC, which features a tetrazole ring, to form diverse structures with Zn(II) and Cd(II) ions. []

    Compound Description: This complex salt features a zinc(II) ion tetrahedrally coordinated by chloride ligands, with the cationic units connected by N-H···Cl hydrogen bonds. []

    Compound Description: These compounds are coordination polymers where copper(I) ions are bridged by ligands featuring both a tetrazole ring and an allyl group, resulting in one-dimensional chain structures. [, , , ]

    Compound Description: These compounds, incorporating both tetrazole and azirine rings, were synthesized through a non-classical Wittig reaction followed by thermolysis. []

    Compound Description: This compound, characterized by a thiazole ring system, exhibits improved stability and altered drug release kinetics compared to related derivatives. []

    Compound Description: These compounds, featuring pyrrole and pyridine ring systems, were synthesized via a novel recyclization reaction involving dihydropyrrolone intermediates. []

    Compound Description: This compound is a simple tetrazole-containing pyridinium salt that forms layered structures in its crystal lattice stabilized by various hydrogen bonds. []

Properties

Product Name

N-cyclopentyl-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide

IUPAC Name

N-cyclopentyl-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

InChI

InChI=1S/C15H19N5O/c1-11-6-2-5-9-13(11)15-17-19-20(18-15)10-14(21)16-12-7-3-4-8-12/h2,5-6,9,12H,3-4,7-8,10H2,1H3,(H,16,21)

InChI Key

NZHANWXFONVWMS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NC3CCCC3

Canonical SMILES

CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NC3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.